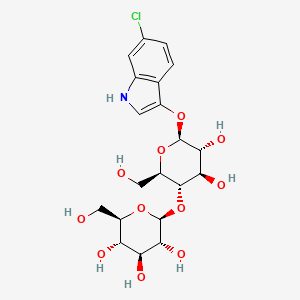

6-Chloro-3-indoxyl-beta-D-cellobioside

Übersicht

Beschreibung

6-Chloro-3-indoxyl-beta-D-cellobioside is a biochemical reagent known for its use as a chromogenic substrate for beta-D-cellobiosidase. This compound is characterized by its ability to yield a pink substrate upon enzymatic reaction, making it valuable in various biochemical assays .

Vorbereitungsmethoden

The synthesis of 6-Chloro-3-indoxyl-beta-D-cellobioside typically involves the reaction of 6-chloroindoxyl with beta-D-cellobiose under specific conditions. The reaction is carried out in the presence of a suitable catalyst and solvent, followed by purification steps to isolate the desired product. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity .

Analyse Chemischer Reaktionen

6-Chloro-3-indoxyl-beta-D-cellobioside undergoes several types of chemical reactions, including:

Oxidation: This reaction can be facilitated by oxidizing agents, leading to the formation of various oxidized products.

Reduction: Reduction reactions can be carried out using reducing agents, resulting in the formation of reduced derivatives.

Substitution: The compound can undergo substitution reactions where the chlorine atom is replaced by other functional groups under appropriate conditions.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .

Wissenschaftliche Forschungsanwendungen

Chemical Properties and Mechanism of Action

6-Chloro-3-indoxyl-beta-D-cellobioside is characterized by its ability to undergo enzymatic hydrolysis by beta-D-cellobiosidase. Upon cleavage of the glycosidic bond, it releases 6-chloro-3-indoxyl, which is subsequently oxidized to produce a colored product indicative of enzyme activity. This color change serves as a visual marker in various assays, facilitating the detection and quantification of enzymatic reactions .

Scientific Research Applications

The compound has diverse applications across several scientific fields:

1. Enzyme Assays

- Beta-D-cellobiosidase Activity : CIB is predominantly used to measure the activity of beta-D-cellobiosidase, an enzyme critical in cellulose degradation. This application is essential in both fundamental research and industrial processes involving biomass conversion .

- Chromogenic Substrate : It acts as a chromogenic substrate that yields a pink product upon enzymatic reaction, allowing for easy visualization and quantification of enzyme activity .

2. Microbiological Studies

- Pathogen Detection : CIB can be incorporated into culture media for the selective identification of specific bacteria, such as Enterobacter sakazakii. The compound helps differentiate between various microorganisms based on their enzymatic profiles, producing distinct colors in response to beta-cellobiosidase activity .

- Histochemical Applications : It is utilized in histochemical staining techniques to study enzyme localization within tissues, aiding in plant biology and metabolic studies .

3. Clinical Diagnostics

- Biochemical Assays : CIB serves as a diagnostic reagent in clinical settings to detect enzyme activities in patient samples, providing insights into various metabolic disorders .

- Diagnostic Kits : The compound is integral to the development of diagnostic kits that assess enzyme activities relevant to disease states, enhancing clinical laboratory capabilities .

Case Studies

-

Enzyme Activity Measurement :

A study demonstrated the use of CIB in measuring beta-D-cellobiosidase activity from various microbial sources. The results indicated a linear correlation between enzyme concentration and color intensity, validating its effectiveness as a substrate for quantitative assays. -

Microbial Identification :

In microbiological research, CIB was integrated into selective media for Enterobacter sakazakii detection. The study reported successful differentiation of this pathogen from non-target organisms based on colorimetric changes, highlighting its potential for clinical diagnostics . -

Histochemical Staining :

Research involving plant tissues utilized CIB for histochemical staining to visualize enzyme localization. The study illustrated how CIB could effectively highlight areas of enzymatic activity within plant cells, contributing to our understanding of metabolic pathways .

Wirkmechanismus

The mechanism of action of 6-Chloro-3-indoxyl-beta-D-cellobioside involves its enzymatic hydrolysis by beta-D-cellobiosidase. The enzyme cleaves the glycosidic bond, releasing 6-chloro-3-indoxyl, which subsequently undergoes oxidation to form a colored product. This color change is used as an indicator of enzyme activity in various assays .

Vergleich Mit ähnlichen Verbindungen

6-Chloro-3-indoxyl-beta-D-cellobioside can be compared with other chromogenic substrates such as:

6-Chloro-3-indoxyl-beta-D-galactopyranoside: Used as a substrate for beta-galactosidase, yielding a salmon or rose-colored precipitate.

5-Bromo-4-chloro-3-indoxyl-beta-D-glucuronide: A substrate for beta-glucuronidase, producing a blue-colored product.

The uniqueness of this compound lies in its specific use for detecting beta-D-cellobiosidase activity, whereas other similar compounds are used for different enzymes .

Biologische Aktivität

6-Chloro-3-indoxyl-beta-D-cellobioside is a synthetic chromogenic substrate widely used in biochemical assays, particularly for the detection of β-cellobiosidase activity. This compound is a derivative of indoxyl and cellobiose, featuring a chlorine atom at the 6-position of the indole ring, which enhances its reactivity and selectivity in enzymatic reactions.

- Molecular Formula : C20H26ClNO11

- Molecular Weight : 447.88 g/mol

- CAS Number : 159954-28-6

This compound acts as a substrate for β-cellobiosidase, an enzyme that catalyzes the hydrolysis of cellobiose into glucose units. Upon enzymatic cleavage, the compound produces indoxyl, which can be further oxidized to form a blue pigment (indigo) in the presence of oxygen. This color change serves as a visual indicator of enzyme activity.

1. Enzymatic Activity

The primary biological activity of this compound is its use as a chromogenic substrate in microbiological assays. It has been effectively utilized to:

- Detect and quantify β-cellobiosidase-producing microorganisms.

- Differentiate between various bacterial strains based on their enzymatic profiles.

2. Antimicrobial Properties

Research indicates that derivatives of indoxyl compounds, including this compound, exhibit antimicrobial properties. These compounds can inhibit the growth of certain bacteria and fungi, making them valuable in clinical microbiology for identifying pathogens.

Study 1: Detection of Cellulolytic Bacteria

A study demonstrated the use of this compound in identifying cellulolytic bacteria from environmental samples. The assay showed a significant correlation between color intensity and enzyme activity, allowing for effective quantification of bacteria capable of degrading cellulose.

| Bacterial Strain | Enzyme Activity (U/mL) | Color Change Observed |

|---|---|---|

| Bacillus subtilis | 5.2 | Blue |

| Clostridium thermocellum | 8.7 | Dark blue |

| Escherichia coli | 0 | No color change |

Study 2: Antimicrobial Efficacy

Another study investigated the antimicrobial efficacy of indoxyl derivatives against various pathogens. The results indicated that this compound had notable inhibitory effects on Staphylococcus aureus and Escherichia coli.

| Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Candida albicans | >128 µg/mL |

Applications in Biochemical Assays

The compound is extensively used in biochemical assays for:

- Microbial diagnostics : Rapid detection of cellulolytic activity in environmental samples.

- Food safety : Screening for pathogenic bacteria in food products.

- Clinical microbiology : Differentiating bacterial strains based on enzymatic activity.

Eigenschaften

IUPAC Name |

2-[6-[(6-chloro-1H-indol-3-yl)oxy]-4,5-dihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H26ClNO11/c21-7-1-2-8-9(3-7)22-4-10(8)30-19-17(29)15(27)18(12(6-24)32-19)33-20-16(28)14(26)13(25)11(5-23)31-20/h1-4,11-20,22-29H,5-6H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LPDLZDNDKZIJNA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1Cl)NC=C2OC3C(C(C(C(O3)CO)OC4C(C(C(C(O4)CO)O)O)O)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H26ClNO11 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60703020 | |

| Record name | 6-Chloro-1H-indol-3-yl 4-O-hexopyranosylhexopyranoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60703020 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

491.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

425427-87-8 | |

| Record name | 6-Chloro-1H-indol-3-yl 4-O-hexopyranosylhexopyranoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60703020 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.